molecular formula C15H14Cl2N2O4S B15239440 Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B15239440
M. Wt: 389.3 g/mol
InChI Key: CHCITNHNHTUEGG-MKMNVTDBSA-N
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Description

Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a synthetic organic compound with a complex structure that includes a thiazolidinone ring, a dichlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable thiazolidinone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate can be compared with other thiazolidinone derivatives and related compounds. Similar compounds include:

    Thiazolidinone derivatives: Known for their diverse biological activities.

    Dichlorophenyl compounds: Often exhibit antimicrobial and anti-inflammatory properties.

    Ester-containing compounds: Widely used in organic synthesis and pharmaceuticals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14Cl2N2O4S

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl (2E)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C15H14Cl2N2O4S/c1-2-23-15(22)6-14-19(13(21)8-24-14)7-12(20)18-9-3-4-10(16)11(17)5-9/h3-6H,2,7-8H2,1H3,(H,18,20)/b14-6+

InChI Key

CHCITNHNHTUEGG-MKMNVTDBSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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